Ethyl vanillate
Overview
Description
Ethyl Vanillate, also known as ethyl 4-hydroxy-3-methoxybenzoate, is an organic compound with the molecular formula C10H12O4. It is an ester derivative of vanillic acid and is commonly used as a flavoring agent due to its pleasant vanilla-like aroma. This compound is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 76-78°C .
Mechanism of Action
Target of Action
Ethyl vanillate, also known as Ethyl 4-hydroxy-3-methoxybenzoate, is an organic compound that has been found to exhibit robust antibacterial properties . Its primary targets are bacterial organisms such as Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause various infections in humans.
Mode of Action
The interaction of this compound with its bacterial targets results in a disruption of their normal cellular functions . This compound’s mode of action is primarily attributed to its antioxidative properties . It has been shown to exhibit stronger activity than Trolox, a well-known antioxidant, in the ABTS •+ -scavenging assay .
Biochemical Pathways
The antioxidative properties of this compound affect various biochemical pathways. It is involved in the scavenging of ABTS •+ radicals, which are chemically reactive species containing oxygen that can cause damage to cells . By scavenging these radicals, this compound helps to protect cells from oxidative stress .
Pharmacokinetics
The antioxidative activity of vanillic acid esters, including this compound, has been found to be strongly correlated to their lipophilicity . This suggests that the lipophilicity of this compound may influence its bioavailability and distribution within the body .
Result of Action
The result of this compound’s action at the molecular and cellular level is the protection of cells against free radical-induced damage . By scavenging harmful radicals, this compound helps to prevent cellular damage, thereby contributing to the maintenance of cellular health .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of this compound, which can be influenced by the surrounding environment, plays a crucial role in its antioxidative activity . Therefore, factors that affect the lipophilicity of this compound could potentially influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl vanillate plays a significant role in biochemical reactions, particularly due to its antioxidative properties. It has been shown to interact with various free radicals, such as ABTS cation radicals, demonstrating stronger activity than well-known antioxidants like Trolox . The antioxidative activity of this compound is strongly correlated with its lipophilicity, which enhances its protective effect against free radical-induced biomembrane damage . Additionally, this compound has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity to reduce oxidative damage.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound has been reported to affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production . These effects contribute to the overall cellular resilience against oxidative damage and stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and scavenge free radicals, thereby preventing oxidative damage to cellular components . This compound also interacts with specific enzymes, either inhibiting or activating them, to modulate biochemical pathways involved in oxidative stress and inflammation . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and signaling pathways that regulate antioxidant defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under various experimental conditions, maintaining its antioxidative properties over extended periods . Its efficacy may decrease over time due to gradual degradation or interaction with other compounds in the experimental setup . Long-term studies have shown that this compound can provide sustained protection against oxidative damage, although its effectiveness may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress . At high doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau or diminish beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and cellular metabolism . These interactions contribute to the overall metabolic balance and resilience against oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . This compound’s lipophilicity allows it to accumulate in lipid-rich regions, such as cell membranes, where it can exert its antioxidative effects . Additionally, this compound’s distribution within tissues may be influenced by its interactions with other biomolecules, affecting its localization and accumulation .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . In these compartments, this compound can interact with localized enzymes and biomolecules, enhancing its antioxidative and protective effects . The subcellular localization of this compound is essential for its ability to modulate specific biochemical pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Vanillate can be synthesized through the esterification of vanillic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:
Vanillic Acid+EthanolH2SO4Ethyl Vanillate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl Vanillate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form vanillic acid.
Reduction: Reduction of this compound can yield vanillyl alcohol.
Substitution: The methoxy group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Ethyl Vanillate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antifungal activities.
Industry: Utilized as a flavoring agent in the food and beverage industry, as well as in cosmetics and personal care products
Comparison with Similar Compounds
- Methyl Vanillate
- Butyl Vanillate
- Vanillic Acid
This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-hydroxy-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAYRGBWOVHDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060670 | |
Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-05-0 | |
Record name | Ethyl vanillate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl vanillate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl vanillate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl vanillate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL VANILLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V38JK4Z93O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl vanillate exhibit antifungal activity?
A1: While the exact mechanism remains unclear, studies suggest this compound may exert fungistatic or fungicidal effects. In vitro research on Histoplasma capsulatum indicated growth inhibition at therapeutically achievable concentrations. [, ]
Q2: Can this compound scavenge free radicals?
A2: Yes, this compound possesses antioxidant properties. Research suggests it acts as a hydrogen peroxide scavenger, potentially contributing to its therapeutic effects against vitiligo, a skin condition linked to free radical damage. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula is C10H12O4, and the molecular weight is 196.20 g/mol.
Q4: Are there spectroscopic methods to characterize this compound?
A4: Yes, techniques like UV-Vis, ATR-IR, 1H-NMR, 13C-NMR, and mass spectrometry have been employed to elucidate the structure of this compound. []
Q5: Is there information available on the stability of this compound under various conditions?
A5: While specific data on material compatibility is limited in the provided research, its presence in wine after aging suggests relative stability in that environment. Further research is needed to determine its performance under diverse conditions. [, ]
Q6: Does this compound exhibit catalytic activity?
A6: The provided research does not mention any catalytic properties of this compound.
Q7: Have computational methods been used to study this compound?
A7: Yes, ligand-based pharmacophore modeling was used to screen for potential 17β-HSD2 inhibitors, leading to the identification of this compound as a potential candidate. [, ]
Q8: How does modifying the structure of this compound impact its anticholinesterase activity?
A8: Research indicates that the presence and position of hydroxyl (OH) and methoxy (OCH3) groups on the phenol ring influence its inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Methyl and ethyl esters also exhibited stronger inhibition than their corresponding free acids. []
Q9: Has this compound demonstrated efficacy in preclinical models of disease?
A9: While not specifically mentioned, a study on vitiligo found a significant change in pigmentation after topical application of this compound in conjunction with phototherapy, indicating potential therapeutic benefits. []
Q10: Are there any known resistance mechanisms associated with this compound?
A10: The provided research does not offer information on resistance mechanisms related to this compound.
Q11: What is the safety profile of this compound?
A11: While this compound is generally considered safe for use in food flavorings, further research is needed to fully understand its potential toxicity and long-term effects. Early studies using high doses for fungal infections reported challenges achieving therapeutic blood concentrations without adverse effects. []
Q12: Are there specific strategies for targeted delivery or biomarkers associated with this compound?
A12: The research provided does not delve into targeted delivery strategies, biomarkers, or specific diagnostic applications for this compound.
Q13: What is known about the environmental impact and degradation of this compound?
A13: The research provided does not address the ecotoxicological effects or degradation pathways of this compound. Further investigation is necessary to understand its environmental fate and potential impact.
Q14: Is there information available on this compound’s immunogenicity, interaction with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability?
A14: The research provided does not delve into these specific aspects of this compound. Further investigations are required to gain a comprehensive understanding of its interactions with biological systems.
Q15: Are there viable alternatives to this compound, and what is its historical context in research?
A15: While alternative antifungal agents and antioxidants exist, the research does not provide direct comparisons. This compound has a history dating back to at least the mid-20th century, with initial investigations into its antifungal properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.